

# Homoveratryl Alcohol: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,4-Dimethoxyphenethyl alcohol

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This technical guide provides a comprehensive overview of homoveratryl alcohol, a key organic compound with applications in pharmaceutical research and development. This document details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and its role in biological signaling pathways.

## Chemical Structure and IUPAC Name

Homoveratryl alcohol, a substituted phenylethanol, is characterized by a benzene ring with two adjacent methoxy groups and an ethanol substituent. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2-(3,4-dimethoxyphenyl)ethanol.<sup>[1]</sup> The molecule consists of a 1,2-dimethoxybenzene core attached to an ethanol group at position 4.

The chemical structure is represented by the linear formula  $(\text{CH}_3\text{O})_2\text{C}_6\text{H}_3\text{CH}_2\text{CH}_2\text{OH}$  and the SMILES string COc1ccc(CCO)cc1OC.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of homoveratryl alcohol is presented in the table below, providing essential data for experimental design and application.

| Property          | Value  | Reference    |
|-------------------|--|--------------|
| Molecular Formula | C <sub>10</sub> H <sub>14</sub> O <sub>3</sub> | [1]          |
| Molecular Weight  | 182.22 g/mol                                   | [1]          |
| Appearance        | Light yellow crystalline powder                | ChemicalBook |
| Melting Point     | 46-49 °C                                       | [1]          |
| Boiling Point     | 172-174 °C at 17 mmHg                          | [1]          |
| Flash Point       | >110 °C (>230 °F)                              | ChemicalBook |
| CAS Number        | 7417-21-2                                      | [1]          |

## Experimental Protocols: Synthesis of Homoveratryl Alcohol

A common and efficient method for the synthesis of homoveratryl alcohol is the reduction of 3,4-dimethoxyphenylacetic acid. The following protocol provides a general procedure for this conversion.

Reaction: Reduction of 3,4-Dimethoxyphenylacetic Acid

Reagents:

- 3,4-Dimethoxyphenylacetic acid
- Sodium borohydride (NaBH<sub>4</sub>)
- Iodine (I<sub>2</sub>)
- Dry solvent (e.g., Tetrahydrofuran - THF)

Procedure:

- In a dry, clean round-bottomed flask, dissolve 3,4-dimethoxyphenylacetic acid in the dry solvent under an inert atmosphere.

- Carefully add sodium borohydride to the solution.
- Slowly add a solution of iodine in the dry solvent to the reaction mixture.
- The reaction is typically stirred at room temperature for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched, and the product is extracted, purified (e.g., by column chromatography), and characterized.

Note: This is a generalized protocol. Researchers should consult the primary literature for specific reaction conditions, stoichiometry, and safety precautions.

## Biological Activity and Signaling Pathways

While homoveratryl alcohol is utilized as a building block in the synthesis of various pharmacologically active molecules,<sup>[2]</sup> specific studies detailing its direct and unique interactions with cellular signaling pathways are limited. However, as a member of the alcohol class of organic compounds, its potential biological effects can be inferred from the well-documented impact of ethanol on cellular signaling.

Ethanol is known to modulate a variety of signaling pathways, which can lead to diverse physiological responses, including anti-inflammatory and immunomodulatory effects.<sup>[1][3][4]</sup>

General Effects of Alcohols on Cellular Signaling:

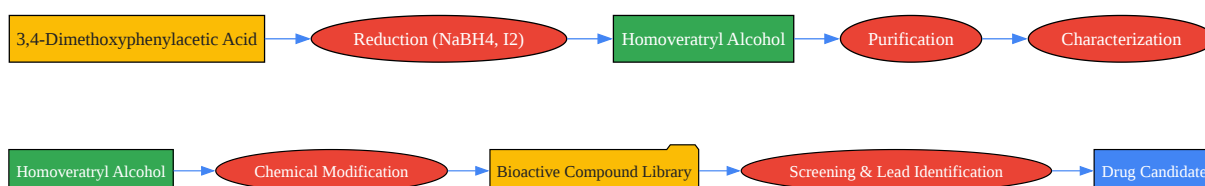
- **Mitogen-Activated Protein Kinase (MAPK) Pathway:** Ethanol can influence the MAPK signaling cascade, which is crucial for cellular processes like proliferation, differentiation, and stress responses.<sup>[2]</sup> The modulation of this pathway by ethanol is cell-type specific and can be either activating or inhibitory.<sup>[2]</sup>
- **Phospholipase C (PLC) Pathway:** Alcohols can interact with membrane-associated signal transduction, including the activation of phospholipase C.<sup>[5]</sup> This leads to the generation of second messengers like inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG), which are key in regulating intracellular calcium levels and activating protein kinase C (PKC).<sup>[5]</sup>

- **Inflammasome Activation:** Studies have shown that ethanol can inhibit the activation of NLRP3 and AIM2 inflammasomes in macrophages, suggesting a potential anti-inflammatory mechanism.[3]

It is important to note that these are general effects of ethanol, and the specific activity of homoveratryl alcohol may differ due to its unique chemical structure. Further research is required to elucidate the precise molecular targets and signaling pathways directly modulated by homoveratryl alcohol.

## Logical Relationships and Workflows

To visualize the process of obtaining and utilizing homoveratryl alcohol in a research context, the following diagrams illustrate the synthesis workflow and its potential application in drug development.



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)